molecular formula C8H4F6O4-2 B14006992 1,1,1,7,7,7-Hexafluoro-4,4-dichloro-3,5-dioxaheptane

1,1,1,7,7,7-Hexafluoro-4,4-dichloro-3,5-dioxaheptane

Cat. No.: B14006992
M. Wt: 278.10 g/mol
InChI Key: YRENZCJATZMREB-ARJAWSKDSA-L
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Description

1,1,1,7,7,7-Hexafluoro-4,4-dichloro-3,5-dioxaheptane is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of both chlorine and fluorine atoms, which contribute to its high reactivity and stability. It is used in various industrial and scientific applications due to its distinctive chemical structure.

Preparation Methods

The synthesis of 1,1,1,7,7,7-Hexafluoro-4,4-dichloro-3,5-dioxaheptane typically involves the fluorination of suitable precursor compounds. One common method is the direct fluorination of chlorinated organic compounds using elemental fluorine or fluorinating agents such as cobalt trifluoride. The reaction conditions often require controlled temperatures and pressures to ensure the selective introduction of fluorine atoms without causing unwanted side reactions .

Industrial production methods may involve the use of continuous flow reactors to achieve higher yields and better control over reaction parameters. These methods are designed to optimize the efficiency of the fluorination process while minimizing the formation of by-products.

Chemical Reactions Analysis

1,1,1,7,7,7-Hexafluoro-4,4-dichloro-3,5-dioxaheptane undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

1,1,1,7,7,7-Hexafluoro-4,4-dichloro-3,5-dioxaheptane has several scientific research applications, including:

    Biology: The compound is studied for its potential use in biological systems, particularly in the development of fluorinated pharmaceuticals and imaging agents.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent.

    Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 1,1,1,7,7,7-Hexafluoro-4,4-dichloro-3,5-dioxaheptane involves its interaction with molecular targets through its reactive functional groups. The fluorine and chlorine atoms in the compound can form strong bonds with other atoms, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

1,1,1,7,7,7-Hexafluoro-4,4-dichloro-3,5-dioxaheptane can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H4F6O4-2

Molecular Weight

278.10 g/mol

IUPAC Name

(Z)-2,3-bis(2,2,2-trifluoroethyl)but-2-enedioate

InChI

InChI=1S/C8H6F6O4/c9-7(10,11)1-3(5(15)16)4(6(17)18)2-8(12,13)14/h1-2H2,(H,15,16)(H,17,18)/p-2/b4-3-

InChI Key

YRENZCJATZMREB-ARJAWSKDSA-L

Isomeric SMILES

C(/C(=C(\CC(F)(F)F)/C(=O)[O-])/C(=O)[O-])C(F)(F)F

Canonical SMILES

C(C(=C(CC(F)(F)F)C(=O)[O-])C(=O)[O-])C(F)(F)F

Origin of Product

United States

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